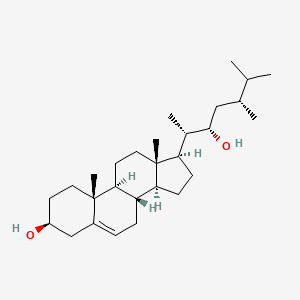

22S-hydroxycampesterol

描述

Structure

3D Structure

属性

分子式 |

C28H48O2 |

|---|---|

分子量 |

416.7 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h7,17-19,21-26,29-30H,8-16H2,1-6H3/t18-,19+,21+,22+,23-,24+,25+,26+,27+,28-/m1/s1 |

InChI 键 |

LSZJAIFORSLKOY-PACUACIMSA-N |

手性 SMILES |

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C |

规范 SMILES |

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

产品来源 |

United States |

Biosynthetic Pathways of 22s Hydroxycampesterol

Elucidation of Precursor-Product Relationships

The formation of 22S-hydroxycampesterol is a pivotal step that channels phytosterols (B1254722) into the brassinosteroid biosynthetic pathway.

Conversion from Campesterol (B1663852)

The primary precursor for the biosynthesis of C28 brassinosteroids is campesterol. wiley.com The conversion of campesterol to this compound involves a regio- and stereo-selective hydroxylation at the C-22 position. nih.gov This reaction is a critical entry point into the brassinosteroid synthesis cascade. biorxiv.org

Metabolic studies using deuterium-labeled campesterol in cultured plant cells have confirmed the natural occurrence of this compound as a metabolite. rsc.org Further research has substantiated that this compound is subsequently converted into downstream brassinosteroids like 6-deoxocathasterone (B1256893). nih.govnih.gov This conversion proceeds through intermediates such as (22S,24R)-22-hydroxyergost-4-en-3-one and (22S,24R)-22-hydroxy-5α-ergostan-3-one. nih.govnih.gov

Role in Early C-22 Hydroxylation Pathway

The synthesis of brassinosteroids can proceed through several interconnected routes, including the early and late C-6 oxidation pathways and the early C-22 hydroxylation pathway. wiley.comtandfonline.com Evidence strongly suggests that the early C-22 hydroxylation pathway is a major route for brassinosteroid biosynthesis in plants like Arabidopsis thaliana. wiley.comjst.go.jp

In this pathway, campesterol is first hydroxylated at the C-22 position to form this compound. wiley.comtandfonline.com This step occurs before modifications to the A/B rings of the steroid nucleus, such as C-5α reduction. wiley.com The identification of this compound and its metabolites in Arabidopsis and Catharanthus roseus provides strong evidence for the operation of this "campestanol-independent" pathway. nih.govtandfonline.com The predominant flow of intermediates in many plant species follows this early C-22 hydroxylation route. frontiersin.org

Enzymatic Mechanisms of C-22 Hydroxylation

The hydroxylation of campesterol to this compound is catalyzed by a specific cytochrome P450 monooxygenase.

Cytochrome P450 Monooxygenase (CYP90B1/DWF4) Activity

The key enzyme responsible for the C-22 hydroxylation of campesterol is DWARF4 (DWF4), which is encoded by the CYP90B1 gene. jst.go.jpnih.gov This enzyme is a cytochrome P450 monooxygenase that plays a rate-limiting role in brassinosteroid biosynthesis. biorxiv.orgtandfonline.com Genetic and biochemical studies have confirmed that CYP90B1 is a steroid C-22 hydroxylase. jst.go.jpnih.gov In Arabidopsis, mutants deficient in DWF4 (dwf4 mutants) exhibit a characteristic dwarf phenotype, which can be rescued by the application of this compound or downstream brassinosteroids, but not by precursors without the C-22 hydroxyl group. wiley.com

In some plants, like tomato and rice, other P450 enzymes, such as those from the CYP724B family, also exhibit C-22 hydroxylase activity and appear to function redundantly with CYP90B homologs. researchgate.net

CYP90B1 displays a notable substrate preference. It preferentially hydroxylates sterols with a double bond at the C-5 position, such as campesterol, over their saturated counterparts (stanols) like campestanol (B1668247). nih.gov In fact, the catalytic efficiency of CYP90B1 for campesterol is significantly higher than for campestanol. jst.go.jpnih.gov

Furthermore, CYP90B1 can hydroxylate various C27, C28, and C29 sterols. Among these, cholesterol (a C27 sterol) is the most efficiently metabolized substrate, followed by campesterol (a C28 sterol). nih.gov Sitosterol (B1666911) (a C29 sterol) is a comparatively poor substrate for this enzyme. nih.gov Interestingly, while CYP90B1 can hydroxylate campesterol, the enzyme CYP90A1/CPD, which is involved in a later C-3 oxidation step, cannot utilize campesterol as a substrate but shows high activity for the conversion of this compound.

Kinetic studies of recombinant CYP90B1 have provided quantitative insights into its catalytic activity. The catalytic efficiency, represented by the kcat/Km ratio, demonstrates the enzyme's strong preference for certain substrates.

| Substrate | Relative Catalytic Efficiency (kcat/Km) |

| Campesterol | High (325 times greater than for Campestanol) nih.govwikigenes.org |

| Campestanol | Low nih.gov |

| Cholesterol | Highest nih.gov |

| Sitosterol | Poor nih.gov |

| (24R)-ergost-4-en-3-one | Metabolized to some extent researchgate.net |

| (24R)-5α-ergostan-3-one | Trace level of C-22 hydroxylation researchgate.net |

This table provides a summary of the relative catalytic efficiency of CYP90B1 with different substrates based on available research findings.

Regiospecificity and Stereospecificity of Hydroxylation

The conversion of campesterol to this compound is catalyzed by the cytochrome P450 enzyme CYP90B1, also known as DWARF4 (DWF4). uniprot.orguniprot.org This enzymatic reaction is characterized by remarkable precision, exhibiting both high regiospecificity and stereospecificity.

Regiospecificity refers to the enzyme's ability to catalyze a reaction at a particular site on the substrate molecule. In this case, CYP90B1 specifically targets the C-22 position of the campesterol side chain for hydroxylation.

Stereospecificity describes the enzyme's capacity to produce a single stereoisomer. The hydroxylation reaction catalyzed by CYP90B1 exclusively yields the (22S)-hydroxy isomer, not the (22R) alternative. researchgate.net

This high degree of specificity is dictated by the three-dimensional structure of the enzyme's active site and how the campesterol substrate binds within it. X-ray crystallography studies of Arabidopsis thaliana CYP90B1 have provided significant insights into this mechanism. researchgate.net The substrate-binding pocket is shaped in such a way that it orients the campesterol molecule precisely, positioning the C-22 atom in close proximity to the enzyme's catalytic heme center. This specific orientation ensures that the hydroxylation occurs exclusively at the C-22 position. Furthermore, the conformation of the bound substrate facilitates the delivery of the hydroxyl group to only one face of the molecule, resulting in the formation of the (22S) configuration. researchgate.net This stereoselective introduction of the hydroxyl group is a critical step, as the specific stereochemistry of brassinosteroids is essential for their biological activity. researchgate.net

Role of NADPH-Cytochrome P450 Reductase Systems

Cytochrome P450 monooxygenases, including CYP90B1, cannot function in isolation. Their catalytic activity is entirely dependent on a supply of electrons, which are used to activate molecular oxygen for the hydroxylation of substrates. jst.go.jpnih.gov These electrons are provided by a partner protein, NADPH-cytochrome P450 reductase (CPR or POR). jst.go.jpwikipedia.org

The CPR is a membrane-bound diflavoenzyme that contains two flavin cofactors: flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). wikipedia.orgplos.org The enzyme acts as an electron shuttle, mediating the transfer of reducing equivalents from the soluble cofactor NADPH to the membrane-anchored P450 enzyme. nih.govplos.org The process unfolds as follows:

CPR accepts two electrons from NADPH at its FAD-binding domain.

These electrons are then transferred intramolecularly, one at a time, from FAD to the FMN-binding domain.

The FMN cofactor, in its reduced state, donates the electrons directly to the heme iron center of the cytochrome P450 enzyme. plos.org

This electron transfer is essential for the P450 catalytic cycle. The influx of electrons allows the heme iron of CYP90B1 to bind and activate molecular oxygen (O₂), leading to the cleavage of the O=O bond and the insertion of one oxygen atom into the C-H bond at the C-22 position of campesterol, while the other oxygen atom is reduced to form a molecule of water. jst.go.jpuniprot.org Therefore, the NADPH-cytochrome P450 reductase system is an indispensable component of this compound biosynthesis.

Metabolic Transformations and Downstream Brassinosteroid Pathways Involving 22s Hydroxycampesterol

Conversion to Oxidized and Hydroxylated Derivatives

The initial steps in the metabolism of 22S-hydroxycampesterol involve its conversion into several oxidized and hydroxylated derivatives, which are key intermediates in the brassinosteroid biosynthetic grid.

The first major conversion of this compound is a C-3 oxidation reaction. frontiersin.org This process transforms the 3β-hydroxyl group of 22-OHCR into a 3-oxo group and shifts the double bond from C-5 to C-4, yielding (22S,24R)-22-hydroxyergost-4-en-3-one (22-OH-4-en-3-one). nih.govjst.go.jp This reaction is catalyzed by a cytochrome P450 enzyme, CYP90A1 (also known as CPD), which exhibits broad substrate specificity but preferentially acts on 22-hydroxylated intermediates like 22-OHCR. frontiersin.orguniprot.orgmdpi.com Metabolic experiments using deuterium-labeled 22-OHCR in cultured cells of Catharanthus roseus and in Arabidopsis seedlings have confirmed the direct conversion of 22-OHCR to 22-OH-4-en-3-one. nih.govnih.gov

Following its formation, 22-OH-4-en-3-one undergoes a C-5 reduction. This reaction is catalyzed by the steroid 5α-reductase enzyme, encoded by the DEETIOLATED2 (DET2) gene. nih.govnih.gov The enzyme reduces the C4-C5 double bond of 22-OH-4-en-3-one to produce (22S,24R)-22-hydroxy-5α-ergostan-3-one (22-OH-3-one). nih.govjst.go.jpnih.gov The critical role of the DET2 enzyme in this step has been demonstrated through studies with det2 mutants of Arabidopsis. These mutants are unable to efficiently perform this conversion and consequently accumulate the substrate, 22-OH-4-en-3-one. nih.govnih.govresearchgate.net

The final step in this initial sequence is the C-3 reduction of 22-OH-3-one. This conversion can result in two different epimers: 6-deoxocathasterone (B1256893) (6-deoxoCT) and 3-epi-6-deoxocathasterone (3-epi-6-deoxoCT). nih.govfrontiersin.org Feeding experiments with labeled precursors in both C. roseus cells and wild-type Arabidopsis seedlings have shown that 22-OHCR is metabolized through 22-OH-3-one to form both 6-deoxoCT and 3-epi-6-deoxoCT. nih.govnih.gov The formation of these compounds from 22-OH-3-one marks a significant branch point, as they are substrates for subsequent, divergent modification reactions within the broader brassinosteroid network. frontiersin.org

Formation of (22S,24R)-22-hydroxy-5α-ergostan-3-one (22-OH-3-one)

Identification of Novel Subpathways within Brassinosteroid Biosynthesis

Research into the metabolism of this compound has led to the elucidation of a previously unknown, yet highly significant, biosynthetic route for brassinosteroids.

A series of metabolic and genetic studies has firmly established the existence of a new subpathway that proceeds from this compound to 6-deoxocathasterone. nih.govnih.gov This sequence, identified as 22-OHCR → 22-OH-4-en-3-one → 22-OH-3-one → 6-deoxoCT, represents the "early C-22 oxidation pathway." nih.govjst.go.jp Evidence for this pathway comes from several key findings:

Metabolic Labeling: Experiments using deuterium-labeled ([²H₆]) 22-OHCR in Arabidopsis and C. roseus identified [²H₆]22-OH-4-en-3-one, [²H₆]22-OH-3-one, and [²H₆]6-deoxoCT as sequential metabolites. nih.govnih.gov

Mutant Analysis: The det2 mutant of Arabidopsis, which is deficient in steroid 5α-reductase activity, accumulates high levels of 22-OH-4-en-3-one and has significantly reduced levels of downstream compounds. nih.govnih.gov

Rescue Experiments: The dwarf phenotype of the det2 mutant can be rescued by applying 22-OH-3-one or 6-deoxoCT, but not by the upstream precursors 22-OHCR or 22-OH-4-en-3-one. This confirms that the metabolic block in det2 occurs at the conversion of 22-OH-4-en-3-one to 22-OH-3-one. nih.govnih.gov

This campestanol (B1668247) (CN)-independent pathway is now considered the dominant and most efficient route for the biosynthesis of major brassinosteroids in many plants, including Arabidopsis. frontiersin.orgjst.go.jpmdpi.comfrontiersin.org

Interplay with Parallel and Cross-Linked Brassinosteroid Biosynthetic Routes

The early C-22 oxidation pathway does not operate in isolation. Instead, it is intricately connected with other branches of the brassinosteroid biosynthetic grid, creating shortcuts and parallel routes that allow for complex regulation of hormone production.

A key point of intersection involves the C-23 hydroxylation of intermediates from the early C-22 oxidation pathway. Enzymes such as CYP90C1 and CYP90D1 in Arabidopsis are C-23 hydroxylases that show a strong substrate preference for intermediates like 22-OH-3-one and 3-epi-6-deoxoCT, while being less active on 6-deoxoCT itself. mdpi.commpg.denih.gov

Specifically, these enzymes can directly convert:

(22S,24R)-22-hydroxy-5α-ergostan-3-one (22-OH-3-one) to 3-dehydro-6-deoxoteasterone (B1256874) (6-deoxo3DT). mpg.deuniprot.orguniprot.org

3-epi-6-deoxocathasterone to 6-deoxotyphasterol (B1256803) (6-deoxoTY). mpg.deuniprot.orguniprot.org

Metabolism of Deuterium-Labeled this compound in Biological Systems

The elucidation of the precise role of (22S)-22-hydroxycampesterol in the brassinosteroid (BR) biosynthetic pathway has been significantly advanced through metabolic studies utilizing deuterium-labeled compounds. clearsynth.com These experiments, where hydrogen atoms in the molecule are replaced by their stable isotope deuterium, allow researchers to trace the compound's fate within a biological system, identifying its downstream metabolites with high confidence using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Detailed research into the metabolism of deuterium-labeled (22S)-22-hydroxycampesterol ([²H₆]22-OHCR) has been conducted in plant cell cultures and seedlings, providing definitive evidence for its function as a key intermediate in an early C-22 oxidation branch of BR biosynthesis. nih.govjst.go.jp

Research Findings in Catharanthus roseus Cell Cultures

Metabolic experiments were performed using cultured cells of Catharanthus roseus (Madagascar periwinkle). nih.gov In these studies, [²H₆]22-OHCR was administered to the cell cultures. After a two-day incubation period, the cells were harvested, and the metabolites were extracted and analyzed. nih.gov The analysis identified several deuterium-labeled downstream products, confirming the metabolic conversion of this compound. The identified metabolites included ²H₆-22-hydroxyergost-4-en-3-one, ²H₆-22-hydroxy-5α-ergostan-3-one, [²H₆]6-deoxocathasterone, and [²H₆]3-epi-6-deoxoCT. nih.govnih.gov These findings established that this compound is a precursor to these compounds in the BR pathway. nih.gov

Research Findings in Arabidopsis thaliana Seedlings

Similar feeding experiments were conducted on seedlings of Arabidopsis thaliana, a model organism for plant biology. nih.gov These studies were particularly insightful as they included both wild-type seedlings and a det2 mutant. The det2 mutant is known to have a defect in a specific step of the BR biosynthetic pathway. nih.govresearchgate.net

In wild-type Arabidopsis seedlings, the administration of [²H₆]22-OHCR resulted in the same set of labeled metabolites found in C. roseus, namely ²H₆-22-hydroxyergost-4-en-3-one, ²H₆-22-hydroxy-5α-ergostan-3-one, [²H₆]6-deoxocathasterone, and [²H₆]3-epi-6-deoxoCT. nih.govnih.gov This confirmed that the metabolic pathway operates in intact plants as well as in cell cultures. nih.gov

The experiment with the det2 mutant was crucial. In these seedlings, the primary metabolite identified was ²H₆-22-hydroxyergost-4-en-3-one, with only trace amounts of [²H₆]6-deoxocathasterone and no detectable levels of ²H₆-22-hydroxy-5α-ergostan-3-one or [²H₆]3-epi-6-deoxoCT. nih.gov This accumulation of the first metabolite, coupled with the sharp reduction in subsequent products, provided strong evidence that the det2 gene product is responsible for the conversion of (22S,24R)-22-hydroxyergost-4-en-3-one to (22S,24R)-22-hydroxy-5α-ergostan-3-one. nih.govnih.gov

These metabolic studies substantiated the existence of a new subpathway for brassinolide (B613842) biosynthesis: (22S)-22-hydroxycampesterol → (22S,24R)-22-hydroxyergost-4-en-3-one → (22S,24R)-22-hydroxy-5α-ergostan-3-one → 6-deoxocathasterone. nih.govjst.go.jp

Table 1: Metabolism of ²H₆-22-hydroxycampesterol in Wild-Type Arabidopsis thaliana Seedlings

This table summarizes the metabolites identified and their quantities after feeding 10 µg of ²H₆-22-hydroxycampesterol to wild-type seedlings. nih.gov

| Metabolite | Amount Recovered (µg) | Percentage of Total Recovered Labeled Steroids |

| Unmetabolized ²H₆-22-hydroxycampesterol | 2.4 | 44.4% |

| ²H₆-22-hydroxyergost-4-en-3-one | 0.7 | 13.0% |

| ²H₆-22-hydroxy-5α-ergostan-3-one | 0.5 | 9.3% |

| [²H₆]6-deoxocathasterone | 0.8 | 14.8% |

| [²H₆]3-epi-6-deoxoCT | 2.0 | 37.0% |

| Total | 5.4 | 100% |

Table 2: Metabolism of ²H₆-22-hydroxycampesterol in det2 Mutant Arabidopsis thaliana Seedlings

This table shows the altered metabolic profile in det2 mutant seedlings fed with 10 µg of ²H₆-22-hydroxycampesterol, highlighting the metabolic block. nih.gov

| Metabolite | Amount Recovered (µg) | Percentage of Total Recovered Labeled Steroids |

| Unmetabolized ²H₆-22-hydroxycampesterol | Not specified but present | - |

| ²H₆-22-hydroxyergost-4-en-3-one | 1.6 | 98.2% |

| ²H₆-22-hydroxy-5α-ergostan-3-one | Not identified | 0.0% |

| [²H₆]6-deoxocathasterone | 0.03 | 1.8% |

| [²H₆]3-epi-6-deoxoCT | Not identified | 0.0% |

| Total | ~1.63 | 100% |

Enzymology and Gene Regulation of 22s Hydroxycampesterol Metabolism

Characterization of C-22 Hydroxylases

The initial and often rate-limiting step in the early C-22 oxidation pathway of brassinosteroid biosynthesis is the hydroxylation of campesterol (B1663852) at the C-22 position to form 22S-hydroxycampesterol. This critical reaction is catalyzed by a specific class of cytochrome P450 enzymes.

In the model plant Arabidopsis thaliana, the C-22 hydroxylase is encoded by the DWF4 gene, which corresponds to the cytochrome P450 enzyme CYP90B1. wikigenes.orgnih.gov Functional studies have unequivocally identified CYP90B1 as a steroid C-22 hydroxylase. nih.gov Genetic analysis of Arabidopsis mutants, such as dwf4, reveals a characteristic dwarf phenotype resulting from deficient cell elongation, which can be rescued by the external application of brassinolide (B613842), confirming DWF4's role in BR biosynthesis. wikigenes.org Sequence analysis shows that DWF4 is a cytochrome P450 monooxygenase. wikigenes.org

Overexpression of DWF4 in transgenic Arabidopsis plants leads to phenotypes associated with brassinosteroid overproduction, further cementing its role in the pathway. wikigenes.org The enzyme is a focal point for the homeostatic regulation of endogenous brassinosteroid levels. wikigenes.org In other plant species, such as tomato (Solanum lycopersicum) and rice (Oryza sativa), functional homologs of CYP90B1, including CYP90B3 and CYP724B2 in tomato, also perform this C-22 hydroxylation step, indicating a conserved function across the plant kingdom. jst.go.jpresearchgate.netnih.gov In rice, two P450s, CYP90B2 and CYP724B1, are functionally redundant C-22 hydroxylases. nih.gov

CYP90B1, like other cytochrome P450 enzymes, requires a cofactor for its catalytic activity. nih.gov Biochemical assays using recombinant CYP90B1 have demonstrated that it depends on NADPH-cytochrome P450 reductase to transfer electrons for the monooxygenase reaction. nih.govpnas.org The enzyme exhibits broad substrate specificity, with the ability to catalyze C-22 hydroxylation on various C27, C28, and C29 sterols. nih.gov

Kinetic studies have revealed a strong preference for substrates with a double bond at the C-5 position. nih.gov The catalytic efficiency (kcat/Km) of CYP90B1 for campesterol is significantly higher (approximately 325 times greater) than for its saturated counterpart, campestanol (B1668247). nih.gov This finding suggests that the primary route for brassinosteroid biosynthesis involves the early C-22 hydroxylation of campesterol, rather than the pathway beginning with campestanol. nih.govnih.gov Interestingly, cholesterol (a C27 sterol) is the best substrate for CYP90B1, followed by campesterol (C28), while sitosterol (B1666911) (C29) is a poor substrate. nih.gov

Functional Analysis of CYP90B1/DWF4 in Model Organisms

Enzymes Catalyzing Downstream Conversions

Following its synthesis, this compound serves as a substrate for a series of subsequent enzymatic modifications that continue along the brassinosteroid biosynthetic pathway. These modifications include further hydroxylations and oxidations at various carbon positions.

In Arabidopsis, the enzymes CYP90C1 and CYP90D1 have been identified as redundant brassinosteroid C-23 hydroxylases. nih.govjst.go.jp While single mutants for these genes show little to no dwarfism, a cyp90c1 cyp90d1 double mutant exhibits a severe dwarf phenotype characteristic of brassinosteroid deficiency. nih.govmpg.de

Biochemical assays using insect cell-expressed proteins show that both CYP90C1 and CYP90D1 catalyze the C-23 hydroxylation of various 22-hydroxylated brassinosteroids. mpg.deresearchgate.net However, they display different catalytic efficiencies for various substrates. Both enzymes are less active on this compound directly. nih.govresearchgate.net Instead, they preferentially convert downstream intermediates such as (22S,24R)-22-hydroxyergost-4-en-3-one, (22S,24R)-22-hydroxy-5α-ergostan-3-one, and 3-epi-6-deoxocathasterone into their respective 23-hydroxylated products. nih.govmpg.deresearchgate.net This indicates that C-3 oxidation and/or C-5α reduction of the this compound-derived intermediates typically occurs before C-23 hydroxylation. The action of these enzymes can create metabolic shortcuts in the brassinosteroid pathway. nih.gov

The enzyme CYP90A1, also known as CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD), was initially proposed to be a C-23 hydroxylase. nih.govkcl.ac.uk However, subsequent detailed genetic and biochemical analyses have definitively shown that its primary function is C-3 oxidation. nih.govkcl.ac.uk The cpd mutant in Arabidopsis shows arrested brassinosteroid synthesis at a step before the DET2-mediated 5α-reduction. nih.govkcl.ac.uk

Heterologously expressed CYP90A1/CPD catalyzes the C-3 oxidation of early brassinosteroid intermediates, including this compound and (22R,23R)-22,23-dihydroxycampesterol. nih.govkcl.ac.uknih.gov This reaction converts the 3β-hydroxyl group to a 3-oxo group, transforming this compound into (22S,24R)-22-hydroxyergost-4-en-3-one. jst.go.jpfrontiersin.org This step is crucial as the product, (22S,24R)-22-hydroxyergost-4-en-3-one, is a key substrate for the subsequent 5α-reduction step. nih.gov CYP90A1 acts upstream of the C-5α reduction step in the main brassinosteroid biosynthetic pathway. nih.gov

The reduction of the double bond at the C-5 position is a critical step in brassinosteroid biosynthesis, catalyzed by the steroid 5α-reductase enzyme encoded by the DE-ETIOLATED2 (DET2) gene. uniprot.orgnih.gov The DET2 protein shares significant sequence identity with mammalian steroid 5α-reductases and performs an analogous function. nih.govpnas.org

The DET2 enzyme acts on 3-oxo-Δ4-steroids, requiring NADPH as a cofactor for the irreversible reduction. uniprot.orgpnas.org In the context of this compound metabolism, DET2 does not act on this compound itself but on its downstream C-3 oxidized product. Specifically, DET2 catalyzes the 5α-reduction of (22S,24R)-22-hydroxyergost-4-en-3-one to produce (22S,24R)-22-hydroxy-5α-ergostan-3-one. uniprot.orgresearchgate.net Analysis of det2 mutants shows a significant accumulation of the substrate, (22S,24R)-22-hydroxyergost-4-en-3-one, confirming the enzyme's role at this specific juncture of the pathway. nih.gov

Enzymes in this compound Metabolism

The following table summarizes the key enzymes involved in the synthesis and downstream conversion of this compound.

| Gene Name(s) | Enzyme Name | Enzyme Class | Substrate(s) | Product(s) |

| CYP90B1/DWF4 | C-22 Hydroxylase | Cytochrome P450 | Campesterol, Cholesterol | This compound, 22S-hydroxycholesterol |

| CYP90A1/CPD | C-3 Oxidase | Cytochrome P450 | This compound | (22S,24R)-22-hydroxyergost-4-en-3-one |

| DET2 | Steroid 5α-Reductase | Reductase | (22S,24R)-22-hydroxyergost-4-en-3-one | (22S,24R)-22-hydroxy-5α-ergostan-3-one |

| CYP90C1/CYP90D1 | C-23 Hydroxylase | Cytochrome P450 | (22S,24R)-22-hydroxy-5α-ergostan-3-one | 3-dehydro-6-deoxoteasterone (B1256874) |

| 3-epi-6-deoxocathasterone | 6-deoxotyphasterol (B1256803) | |||

| (22S,24R)-22-hydroxyergost-4-en-3-one | (22R,23R)-22,23-dihydroxy-campest-4-en-3-one |

C-3 Oxidation by Cytochrome P450 Enzymes (e.g., CYP90A1/CPD)

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of brassinosteroids (BRs), including the intermediate this compound, is a tightly controlled process, primarily regulated at the level of gene transcription. tandfonline.comtandfonline.com This ensures that the levels of bioactive BRs are maintained within an optimal range to support normal plant growth and development, as disruptions can lead to significant developmental defects. tandfonline.comtandfonline.com The regulatory network involves a sophisticated feedback mechanism where the final products of the pathway modulate the expression of key biosynthetic genes. frontiersin.orgwiley.com

Gene Expression Patterns in Relation to Brassinosteroid Homeostasis

The maintenance of brassinosteroid (BR) homeostasis is crucial for plant development and is achieved through the precise regulation of BR biosynthetic and catabolic gene expression. frontiersin.orgembopress.org A primary mechanism governing this is a negative feedback loop, where high levels of the end-product, brassinolide (BL), suppress the transcription of key biosynthetic genes. frontiersin.orgwiley.com Conversely, a deficiency in BRs or the application of BR biosynthesis inhibitors, such as brassinazole (B1667507) (Brz), leads to the upregulation of these genes. tandfonline.comwiley.com

Key genes in the BR biosynthetic pathway, such as DWARF4 (DWF4), CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD), ROTUNDIFOLIA3 (ROT3), and BRASSINOSTEROID-6-OXIDASE1 (BR6ox1), are downregulated by the exogenous application of BL and upregulated by Brz treatment. tandfonline.comwiley.com The DWF4 gene, which encodes the C-22 hydroxylase that catalyzes the formation of this compound from campesterol, is considered a rate-limiting step in the pathway and is particularly sensitive to this feedback regulation. tandfonline.comfrontiersin.orgjst.go.jp Its expression is tightly controlled and localized to actively growing tissues where BRs are most needed. nih.gov

The central transcription factors mediating this feedback loop are BRASSINAZOLE-RESISTANT 1 (BZR1) and its homolog, BRI1-EMS-SUPPRESSOR 1 (BES1). tandfonline.comwiley.com When BR signaling is active, unphosphorylated BZR1 and BES1 accumulate in the nucleus. oup.commdpi.com BZR1 then binds directly to the promoters of biosynthetic genes like DWF4 and CPD, repressing their transcription. tandfonline.comoup.com This action reduces the production of BRs, thus completing the negative feedback loop. tandfonline.comtandfonline.com A gain-of-function mutation in BZR1 leads to a semi-dwarf phenotype due to the repression of DWF4 and CPD, resulting in decreased endogenous BR levels. tandfonline.com

In addition to this negative feedback, positive regulators also play a critical role. The TCP1 transcription factor, for instance, directly binds to the DWF4 promoter to enhance its expression and promote BR biosynthesis. frontiersin.orgresearchgate.net Similarly, another transcription factor, CESTA (CES), positively regulates BR biosynthesis by promoting the expression of CPD. frontiersin.orgembopress.org The expression of these positive regulators can also be influenced by BR levels and other hormonal signals, adding another layer of complexity to the regulatory network. tandfonline.comresearchgate.net For example, the hormone auxin can induce DWF4 expression, contributing to the synergistic effects observed between auxin and BRs in promoting plant growth. tandfonline.comfrontiersin.orgnih.gov

The interplay between these negative and positive regulatory elements ensures that the expression of genes involved in the synthesis of this compound and other BR intermediates is finely tuned to the developmental and environmental needs of the plant, thereby maintaining hormonal homeostasis. tandfonline.comtandfonline.com

| Gene | Enzyme Function | Regulator | Mode of Regulation | Effect on Gene Expression | Reference |

|---|---|---|---|---|---|

| DWF4 (CYP90B1) | C-22 Hydroxylase (Campesterol to this compound) | BZR1 | Negative Feedback | Repression | tandfonline.comnih.govoup.com |

| DWF4 (CYP90B1) | C-22 Hydroxylase (Campesterol to this compound) | TCP1 | Positive Regulation | Activation | frontiersin.orgresearchgate.netresearchgate.net |

| DWF4 (CYP90B1) | C-22 Hydroxylase (Campesterol to this compound) | Auxin | Hormonal Crosstalk | Induction | tandfonline.comfrontiersin.org |

| CPD (CYP90A1) | C-3 Dehydrogenase/C-23 Hydroxylase | BZR1 | Negative Feedback | Repression | tandfonline.comoup.com |

| CPD (CYP90A1) | C-3 Dehydrogenase/C-23 Hydroxylase | CESTA (CES) | Positive Regulation | Activation | frontiersin.orgembopress.org |

| CPD (CYP90A1) | C-3 Dehydrogenase/C-23 Hydroxylase | BRX | Positive Regulation (Auxin-mediated) | Activation | tandfonline.comfrontiersin.org |

| ROT3 (CYP90C1) | C-23 Hydroxylase | BZR1 | Negative Feedback | Repression | tandfonline.comwiley.com |

| BR6ox1 (CYP85A1) | Brassinosteroid-6-oxidase | BZR1 | Negative Feedback | Repression | tandfonline.comwiley.com |

Natural Occurrence and Biological Distribution of 22s Hydroxycampesterol

Identification in Plant Species

The identification of 22S-hydroxycampesterol in various plant models has been crucial for elucidating the brassinosteroid biosynthetic pathway.

This compound has been definitively identified in seedlings of the model plant Arabidopsis thaliana. wiley.com Its presence is a key indicator of the early C-22 oxidation pathway of brassinosteroid biosynthesis operating within the plant. The enzyme responsible for its synthesis from campesterol (B1663852) is the cytochrome P450 monooxygenase, CYP90B1 (also known as DWARF4). wiley.comnih.gov Studies involving Arabidopsis mutants have further solidified its role; for instance, ectopic overexpression of the CYP90B1 gene leads to increased levels of this compound. wiley.com

The natural occurrence of (22S)-22-hydroxycampesterol was established in cultured cells of the Madagascar periwinkle, Catharanthus roseus. wiley.com Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from these cell cultures confirmed its presence. wiley.com Furthermore, metabolic experiments using deuterium-labeled this compound in C. roseus cell cultures demonstrated its conversion into downstream brassinosteroids, confirming it as a biosynthetic precursor in these cells. wiley.comresearchgate.net

The evolutionary significance of the brassinosteroid pathway is underscored by the detection of its intermediates in non-flowering land plants. 22-Hydroxycampesterol and its metabolites have been identified in a liverwort (Marchantia polymorpha), a moss (Physcomitrella patens), and lycophytes (Selaginella moellendorffii and Selaginella uncinata). nih.govresearchgate.netresearchgate.netnih.gov The presence of this compound in these basal land plants suggests that the biosynthetic pathway involving the 22-hydroxylation of campesterol is a conserved process that originated early in the evolution of land plants. nih.gov

Table 1: Documented Occurrence of this compound in Various Plant Species

| Plant Species | Common Name | Lineage | Evidence |

| Arabidopsis thaliana | Thale Cress | Flowering Plant (Angiosperm) | Identified in seedlings wiley.com |

| Catharanthus roseus | Madagascar Periwinkle | Flowering Plant (Angiosperm) | Identified in cultured cells wiley.com |

| Marchantia polymorpha | Common Liverwort | Non-Flowering (Bryophyte) | Identified in thalli nih.govnih.gov |

| Physcomitrella patens | Spreading Earthmoss | Non-Flowering (Bryophyte) | Identified in tissues nih.gov |

| Selaginella moellendorffii | Gemmiferous Spikemoss | Non-Flowering (Lycophyte) | Identified in tissues nih.govnih.gov |

Presence in Catharanthus roseus Cell Cultures

Distribution within Plant Tissues and Developmental Stages

Brassinosteroids, as a class of hormones, are not uniformly distributed throughout the plant. Their concentrations, including that of the intermediate this compound, vary depending on the tissue type and the developmental stage of the plant, generally being more abundant in tissues undergoing active growth and development. researchgate.netannualreviews.orgfrontiersin.org

Brassinosteroids are found in pollen, anthers, seeds, leaves, stems, roots, and flowers. frontiersin.orgumk.pl Levels are typically highest in young, growing tissues. researchgate.netannualreviews.org For instance, immature seeds are known to contain high levels of various plant hormones, and brassinosteroid intermediates have been noted in the seeds of plants like peas. researcher.life The distribution of polyamines, another class of compounds linked to growth, shows high concentrations in sink tissues like young leaves and developing organs, which gradually decrease as the tissues age. nih.gov This pattern is consistent with the role of growth-promoting hormones like brassinosteroids. While specific quantitative data for this compound across all tissues and developmental stages is not extensively detailed, its role as a precursor to active brassinosteroids implies its highest concentrations would be in regions of active biosynthesis, such as apical meristems and developing leaves. nih.gov

Comparative Analysis of C27, C28, and C29 Sterol Hydroxylation

The biosynthesis of brassinosteroids involves the hydroxylation of different sterol precursors, which are classified based on their carbon skeleton: C27 (derived from cholesterol), C28 (derived from campesterol), and C29 (derived from sitosterol). wiley.comnih.gov The enzyme CYP90B1 in Arabidopsis is a key steroid C-22 hydroxylase that acts on all three types of sterols but exhibits distinct substrate preferences. nih.govebi.ac.uk

In vitro assays with recombinant CYP90B1 have shown that it can catalyze the C-22 hydroxylation of various C27, C28, and C29 sterols. wiley.com However, the efficiency of this reaction varies significantly. Cholesterol (a C27 sterol) is the most preferred substrate for CYP90B1. wiley.comnih.gov This is followed by campesterol (a C28 sterol). Sitosterol (B1666911) (a C29 sterol) is a poor substrate for the enzyme. nih.govebi.ac.uk This substrate preference of CYP90B1 may account for the different abundances of C27, C28, and C29 brassinosteroids found in plants. wiley.comnih.gov Additionally, the enzyme shows a preference for sterols with a double bond at the C-5 position over their saturated stanol counterparts. wiley.comebi.ac.uk

Table 2: Substrate Specificity of Arabidopsis thaliana CYP90B1 Enzyme

| Substrate (Sterol) | Carbon Class | Relative Activity | Enzyme Preference |

| Cholesterol | C27 | High | Best Substrate wiley.comnih.gov |

| Campesterol | C28 | Medium | Good Substrate wiley.comnih.gov |

| Sitosterol | C29 | Low | Poor Substrate wiley.comnih.gov |

Genetic and Molecular Research Approaches on 22s Hydroxycampesterol Pathways

Analysis of Brassinosteroid-Deficient Mutants

The study of mutants deficient in brassinosteroid biosynthesis has been a cornerstone in dissecting the individual steps of these complex pathways. By observing the phenotypic effects of a genetic mutation and identifying the accumulated and depleted intermediates, researchers can pinpoint the function of the affected enzyme.

Investigations in dwf4 Mutants and Their Phenotype Complementation

Mutants of the DWARF4 (dwf4) gene in Arabidopsis exhibit a characteristic dwarf phenotype due to impaired cell elongation, a hallmark of brassinosteroid deficiency. core.ac.uk This phenotype can be rescued by the external application of brassinolide (B613842), the most active brassinosteroid, indicating that DWF4 is involved in BR biosynthesis. core.ac.uk

The DWF4 gene encodes a cytochrome P450 monooxygenase, specifically a C-22α-hydroxylase. core.ac.uknih.gov This enzyme is responsible for the 22-hydroxylation of campesterol (B1663852) derivatives. nih.gov Feeding studies with various BR intermediates have been instrumental in confirming the specific role of DWF4. Research has shown that only 22α-hydroxylated brassinosteroids, such as 22S-hydroxycampesterol, can rescue the dwarf phenotype of dwf4 mutants. core.ac.uk This demonstrates that the metabolic block in these mutants occurs prior to the C-22 hydroxylation step. core.ac.uk

Further genetic analysis, including mapping and complementation tests, has solidified the identity of dwf4 mutants and their role in the BR biosynthetic pathway. core.ac.uknih.gov For instance, a suppressor mutant of nph4-103, named snp2, which displayed a dwarf phenotype, was identified as a new allele of DWF4. nih.gov The phenotypic rescue of dwf4 mutants by 22-hydroxylated compounds provides direct evidence for the function of DWF4 as a steroid 22α-hydroxylase. core.ac.uk

Table 1: Phenotype Complementation in dwf4 Mutants

| Compound Applied | Phenotypic Rescue of dwf4 Dwarfism | Implication for DWF4 Function |

|---|---|---|

| Campesterol (Upstream precursor) | No | DWF4 acts after campesterol |

| This compound | Yes | DWF4 is responsible for C-22 hydroxylation |

Studies in det2 Mutants and Blocked Metabolic Steps

The de-etiolated2 (det2) mutant of Arabidopsis is another critical tool for understanding brassinosteroid biosynthesis. These mutants display severe dwarfism and developmental defects that can be rescued by the application of brassinolide. researchgate.netresearchgate.net The DET2 gene encodes a protein with significant sequence similarity to mammalian steroid 5α-reductases. researchgate.netresearchgate.net

Initial studies suggested that DET2 was involved in the conversion of campesterol to campestanol (B1668247). researchgate.net However, more detailed biochemical analyses revealed that DET2 acts at the second step of brassinolide biosynthesis, specifically in the 5α-reduction of (24R)-24-methylcholest-4-en-3-one. scispace.com

Importantly, research has uncovered a new subpathway involving early C-22 oxidation and a previously unknown blocked step in the det2 mutant. nih.gov Metabolic studies using labeled precursors demonstrated that det2 mutants are defective in the conversion of 22-hydroxycampest-4-en-3-one to 22-hydroxy-5α-campestan-3-one. researchgate.netnih.gov This finding expanded the understanding of the substrate specificity of the plant 5α-reductase encoded by DET2. nih.gov In det2 mutants, there is an accumulation of 22-hydroxycampest-4-en-3-one, while downstream products are significantly reduced. nih.gov

Table 2: Metabolic Block in det2 Mutants

| Metabolic Step | Wild Type | det2 Mutant |

|---|---|---|

| Conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-5α-ergostan-3-one | Active | Blocked |

Gene Silencing and Overexpression Studies for Pathway Elucidation

Beyond studying loss-of-function mutants, researchers utilize gene silencing and overexpression techniques to modulate the expression of specific genes and observe the resulting effects on the this compound pathway. These approaches provide complementary information for understanding gene function and pathway regulation.

Gene silencing, often achieved through RNA interference (RNAi) or virus-induced gene silencing (VIGS), allows for the targeted knockdown of gene expression. This can mimic a mutant phenotype and help to confirm the function of a gene in the brassinosteroid biosynthetic pathway. By silencing a candidate gene for a specific enzymatic step, such as a hydroxylase or reductase, and analyzing the resulting changes in metabolite profiles, researchers can deduce the gene's role. For instance, silencing a gene suspected to be involved in the conversion of this compound would be expected to lead to its accumulation and a decrease in downstream products.

Conversely, overexpression of a gene can lead to increased production of its corresponding enzyme, potentially enhancing the metabolic flow through a specific step. nih.gov Overexpressing a gene like DWF4 could lead to an increased accumulation of 22-hydroxylated brassinosteroids. These studies can help to identify rate-limiting steps in the pathway and provide insights into how the pathway is regulated. The effects of overexpression can be complex, as they may lead to the activation of new pathways or have neomorphic effects. nih.gov

Genetic Engineering Strategies to Modify this compound Accumulation in Plants

The knowledge gained from studying the genes and enzymes of the brassinosteroid pathway, including those involved with this compound, opens up possibilities for genetic engineering to modify plant traits. By manipulating the accumulation of specific brassinosteroid intermediates, it may be possible to enhance desirable agricultural characteristics such as growth, yield, and stress tolerance. escholarship.org

The introduction of genes from other organisms or the modification of endogenous genes can also be employed. frontiersin.org For instance, introducing a more efficient version of a C-22 hydroxylase could enhance the production of this compound and its derivatives. These genetic manipulations require a deep understanding of the pathway and its regulation to achieve the desired outcome without causing unintended negative effects on plant development. nih.gov

Comparative Genomics and Proteomics in Brassinosteroid Biosynthesis Research

Comparative genomics and proteomics provide powerful tools for identifying and characterizing genes and proteins involved in the biosynthesis of brassinosteroids, including the steps related to this compound, across different plant species. nih.govbiorxiv.org

Comparative genomics involves comparing the genomes of different species to identify conserved genes and gene families. mdpi.com By identifying orthologs of known brassinosteroid biosynthesis genes, such as DWF4 and DET2, in crop plants like rice, maize, and soybean, researchers can infer their function and begin to study their roles in these agriculturally important species. nih.govbiorxiv.org Phylogenetic analysis of these gene families can reveal instances of gene duplication and diversification, providing insights into how the brassinosteroid pathway has evolved. nih.gov

Proteomics, the large-scale study of proteins, allows for the direct analysis of the enzymes involved in the brassinosteroid biosynthetic pathway. frontiersin.org By comparing the proteomes of wild-type plants with those of brassinosteroid-deficient mutants, researchers can identify proteins that are differentially expressed. frontiersin.org This can help to confirm the identity of enzymes involved in specific metabolic steps and may also reveal novel proteins involved in the regulation of the pathway. Proteomic analyses can also shed light on how the levels of biosynthetic enzymes change in response to different environmental conditions or developmental stages. mdpi.comfrontiersin.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 22-hydroxy-5α-campestan-3-one |

| 22-hydroxycampest-4-en-3-one |

| (24R)-24-methylcholest-4-en-3-one |

| (24R)-5α-ergostan-3-one |

| Brassinolide |

| Campestanol |

Advanced Methodologies for Research on 22s Hydroxycampesterol

Analytical Techniques for Quantitative and Qualitative Analysis in Research Samples

Precise analysis of 22S-hydroxycampesterol in complex biological matrices requires high-resolution separation and detection methods. The structural similarity of sterols necessitates techniques that can differentiate between closely related compounds. springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of sterol profiles in biological samples. springernature.com For the analysis of this compound and other sterols, samples are typically subjected to hydrolysis, extraction, and derivatization to increase their volatility and thermal stability. nih.gov Trimethylsilyl (TMS) ether derivatization is a common procedure before GC-MS analysis. researchgate.net

The separation is achieved on a capillary column, often with a non-polar stationary phase, which separates sterols based on their boiling points and interaction with the phase. mdpi.com The subsequent mass spectrometry analysis provides mass spectra of the eluted compounds. The fragmentation pattern, along with the retention time, allows for the identification of specific sterols, including hydroxylated forms like 7α-hydroxycampesterol and 7β-hydroxycampesterol. researchgate.net GC-MS methods have been developed for the simultaneous determination of various oxysterols, plant sterols, and cholesterol precursors in human plasma, demonstrating the technique's power in sterol profiling. nih.gov

Table 1: GC-MS Parameters for Sterol Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | BPX5 or similar non-polar capillary column | nih.gov |

| Injector Temperature | 275 °C | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Derivatization | TMS-ether derivatization | researchgate.net |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS, LC-MS) for Targeted Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) offers high sensitivity and specificity for the targeted quantification of this compound. nih.gov This technique is particularly advantageous for analyzing complex biological matrices and can differentiate between structurally similar sterols. tohoku.ac.jp

The methodology often involves a liquid-liquid extraction of sterols from the sample, followed by separation on a C18 reversed-phase column. nih.govnih.gov The use of a multi-step solvent gradient allows for the effective separation of various sterols. nih.gov Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. bioxpedia.com For instance, a validated LC-MS/MS method for the analysis of 23 different steroids, including challenging ones like DHEA, from human plasma and tissue has been successfully developed. nih.gov

To account for matrix effects and ensure accurate quantification, isotope-labeled internal standards, such as 22S-hydroxycholesterol-d7, are often employed. nih.goveurl-pesticides.eu

Isotope-Labeled Tracer Experiments for Metabolic Flux Analysis

Isotope-labeled tracer experiments are powerful tools for elucidating the biosynthetic pathways and metabolic fate of this compound. creative-proteomics.com By introducing substrates labeled with stable isotopes (e.g., ¹³C, ²H) into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites. ox.ac.uknih.gov

Metabolic flux analysis (MFA) utilizes the isotopic labeling patterns in metabolites, measured by techniques like mass spectrometry or NMR, to quantify the rates of metabolic reactions. ox.ac.uknih.govbiorxiv.org For example, deuterium-labeled (22S)-22-hydroxycampesterol has been used to study its conversion into various downstream brassinosteroids, confirming its role as a key intermediate. This approach provides a dynamic view of metabolic pathways, revealing the flow of molecules and the activity of specific enzymes in vivo. creative-proteomics.comnih.gov

Spectroscopic Validation Techniques in Research Contexts

Spectroscopic techniques are crucial for the unambiguous structural elucidation and validation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise chemical structure, including the stereochemistry of the hydroxyl group at the C-22 position. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecule.

In Vitro Enzymatic Assay Systems

To study the enzymes involved in the biosynthesis of this compound, researchers utilize in vitro enzymatic assay systems. These systems allow for the characterization of enzyme function and kinetics in a controlled environment.

Heterologous Expression Systems for Biosynthetic Enzymes (e.g., Baculovirus-Insect Cell, Escherichia coli)

Heterologous expression systems are widely used to produce and study the enzymes responsible for the synthesis of this compound, particularly cytochrome P450 monooxygenases. researchgate.netfrontiersin.org

The Baculovirus-insect cell system is a robust platform for expressing eukaryotic proteins, like those from plants, because it allows for proper protein folding and post-translational modifications similar to those in mammalian cells. news-medical.netthermofisher.com This system uses a baculovirus, such as Autographa californica multiple nucleopolyhedrovirus (AcMNPV), to deliver the gene encoding the biosynthetic enzyme into insect cells (e.g., Sf9, High-Five™). news-medical.netmdpi.com This method has been successfully used to express and characterize various P450 enzymes involved in sterol and triterpene biosynthesis. frontiersin.orgupenn.edu

Table 2: Comparison of Heterologous Expression Systems

| Expression System | Advantages | Considerations | Reference |

|---|---|---|---|

| Baculovirus-Insect Cell | - Suitable for complex eukaryotic proteins

| - More complex and time-consuming than bacterial systems

| news-medical.netthermofisher.com |

| Escherichia coli | - Rapid growth and high cell densities

| - May not be suitable for proteins requiring complex post-translational modifications

| abyntek.commdpi.com |

Escherichia coli is another commonly used host for heterologous protein expression due to its rapid growth, cost-effectiveness, and the availability of well-developed vector systems. abyntek.comcreative-enzymes.com While generally effective for non-glycosylated proteins, expressing complex plant enzymes like cytochrome P450s in E. coli can sometimes be challenging. However, co-expression with necessary partners, such as NADPH-cytochrome P450 oxidoreductase, can significantly enhance the enzymatic activity and conversion efficiency. Metabolic engineering of E. coli strains has also been employed to improve the production of steroid precursors. researchgate.net The choice of expression system depends on the specific properties of the enzyme and the research goals. kuleuven.befrontiersin.org

Reconstitution of Membrane-Bound Enzymes

The study of membrane-bound enzymes, such as the cytochrome P450 monooxygenases involved in this compound synthesis, presents significant challenges due to their requirement of a lipid bilayer for stability and activity. A primary advanced methodology to overcome this is the use of engineered microbial platforms for in vivo or whole-cell reconstitution.

Researchers have successfully engineered Saccharomyces cerevisiae (baker's yeast) to produce campesterol (B1663852) instead of its native ergosterol. nih.govnih.gov This "plantinized" yeast then serves as a living test tube, providing a suitable membrane microenvironment for the functional reconstitution of plant membrane proteins. nih.gov The biosynthesis of campesterol is achieved by introducing plant enzymes like DWF1, DWF5, and DWF7 into the yeast. nih.gov

A significant hurdle in these systems is that heterologous sterols are often esterified by the yeast, making them unavailable to the enzymes intended for study. nih.govacs.org To address this, metabolic engineering strategies are employed, such as the inactivation of acyltransferase genes (e.g., ARE1 and ARE2) to ensure a pool of free campesterol is accessible. nih.gov

Research Findings: In a notable study, the plant cytochrome P450 enzyme CYP90B1, which catalyzes the C-22 hydroxylation of campesterol to form (22S)-22-hydroxycampesterol, was expressed in a specially engineered campesterol-producing yeast strain (YYL67). biorxiv.org This reconstitution was highly successful, showing that the engineered yeast platform serves as a robust host for the functional expression of plant membrane proteins. acs.org The activity of CYP90B1 in the engineered strain was more than nine times higher than when it was expressed in a wild-type yeast strain. nih.govacs.org This enhanced activity underscores the importance of the membrane's sterol composition for the proper functioning of embedded enzymes. nih.gov

This whole-cell reconstitution approach allows for the efficient conversion of campesterol and the production of 22-hydroxycampesterol, enabling further study of downstream biosynthetic pathways. acs.orgbiorxiv.org By employing metabolic engineering, strain evolution, and pathway reconstitution, researchers have successfully produced not only campesterol but also its derivatives, including 22-hydroxycampesterol (~1 mg/L) and 22-hydroxycampest-4-en-3-one (~4 mg/L). nih.govacs.orgresearchgate.net

Biochemical Fractionation and Purification Techniques for Enzyme Studies

To study the specific enzymes that metabolize or interact with this compound in vitro, they must first be isolated and purified from the host organism or expression system. This is a multi-step process involving the systematic fractionation of cellular components. nih.gov The goal is to separate the target enzyme from other proteins, nucleic acids, lipids, and contaminants while preserving its biological activity. longdom.org

The general workflow for enzyme purification begins after the cells (e.g., engineered yeast) are harvested.

Cell Lysis: The first step is to disrupt the cells to release the intracellular contents, including the enzyme of interest. This can be achieved through physical methods (sonication, homogenization, grinding with liquid nitrogen) or enzymatic methods. youtube.com

Removal of Debris: The resulting crude lysate is centrifuged at high speed to pellet cell walls, membranes, and other debris, leaving the soluble proteins, including the target enzyme, in the supernatant. nih.govyoutube.com

Nucleic Acid Removal: Enzymes such as DNase and RNase are often added to the supernatant to break down contaminating DNA and RNA. youtube.com

Fractionation and Purification: The clarified extract undergoes several fractionation steps to selectively purify the target enzyme. These methods separate proteins based on differing physical and chemical properties such as size, charge, and binding affinity. nih.govwur.nl

Below is an interactive table detailing common techniques used in this stage.

| Technique | Principle of Separation | Purpose in Workflow |

| Ammonium Sulfate Precipitation | Based on solubility. Proteins precipitate at different salt concentrations; as the ionic strength of the solution increases, the solubility of proteins decreases. | An initial, crude fractionation step to concentrate the target enzyme and remove some contaminating proteins. The desired protein can be collected from either the precipitate or the supernatant. wur.nleuropa.eu |

| Ion Exchange Chromatography (IEC) | Based on net surface charge. Proteins bind to a charged resin and are eluted by changing the pH or increasing the salt concentration of the buffer. | A high-resolution step that separates proteins with different isoelectric points. It is effective for separating the target enzyme from proteins with a different overall charge. utoronto.ca |

| Size-Exclusion Chromatography (Gel Filtration) | Based on molecular size and shape. Molecules are separated as they pass through a porous gel matrix; larger molecules elute first, while smaller molecules are retarded. | Used to separate the target enzyme from proteins of significantly different molecular weight and can also be used for buffer exchange. utoronto.ca |

| Affinity Chromatography | Based on specific biological binding interactions. The enzyme binds to a specific ligand (e.g., a substrate analog or inhibitor) that is covalently attached to the chromatography matrix. Elution is achieved by adding a high concentration of the free ligand. | A highly specific and powerful purification step that can often achieve near-total purification in a single step due to the unique binding properties of the enzyme. wur.nlutoronto.ca |

| Hydrophobic Interaction Chromatography (HIC) | Based on surface hydrophobicity. Proteins bind to a hydrophobic matrix at high salt concentrations and are eluted by decreasing the salt concentration. | Separates proteins based on the hydrophobicity of their surface amino acid residues. It is less denaturing than reverse-phase chromatography. utoronto.ca |

Each of these steps is monitored for enzyme activity and total protein concentration to assess the purity and yield throughout the process. Once purified, the enzyme's kinetic parameters with substrates like campesterol or this compound can be accurately determined.

Chemo Enzymatic Synthesis and Synthetic Biology Approaches in 22s Hydroxycampesterol Research

Chemical Synthesis of 22S-Hydroxycampesterol and Related Steroids for Research Standards

The limited availability of this compound and other brassinosteroids from natural sources necessitates chemical synthesis to produce standards for research and to explore their biological functions. beilstein-journals.orgmdpi.com The synthesis of these complex molecules is often challenging due to the need for precise control over stereochemistry, particularly at the C-22 position. researchgate.net

A common strategy involves the functionalization of the side chain of readily available sterols like campesterol (B1663852). One established method utilizes a steroidal 22-aldehyde as a key intermediate. This aldehyde undergoes a stereoselective Grignard reaction to introduce the required hydroxyl group at the 22S position. The efficiency and stereoselectivity of these reactions are highly dependent on factors such as temperature and the solvent system used.

Beyond the synthesis of single compounds, researchers have developed strategies to create a variety of brassinosteroid precursors and metabolites. beilstein-journals.org This often involves the transformation of more complex, commercially available brassinosteroids into simpler structures through a series of chemical reactions. beilstein-journals.org This approach allows for the generation of a diverse library of related steroids, which are crucial for studying the intricate network of brassinosteroid biosynthesis and metabolism. beilstein-journals.org The synthesis of deuterated brassinosteroids is also a significant area of research, as these labeled compounds are invaluable for metabolic studies and for use as internal standards in analytical methods like mass spectrometry. oup.com

Stereoselective Approaches to the 22S-Hydroxyl Group

Achieving the correct (S) configuration at the C-22 position is a critical challenge in the synthesis of this compound and related bioactive brassinosteroids. researchgate.net The stereochemistry of this hydroxyl group is crucial for biological activity.

One of the foundational methods for installing the 22S-hydroxyl group involves a Grignard reaction with a steroidal 22-aldehyde. By carefully selecting the Grignard reagent and maintaining low reaction temperatures (e.g., -78°C), a high degree of stereoselectivity for the desired 22S-isomer can be achieved. The use of specific solvents, such as tetrahydrofuran (B95107) (THF), is also critical to optimize the nucleophilicity of the Grignard reagent and control the stereochemical outcome.

Other stereoselective methods have also been explored. For instance, the Sharpless asymmetric dihydroxylation has been employed to introduce vicinal diols with specific stereochemistry in the side chain of steroid precursors. mdpi.com While not directly installing the 22-hydroxyl group in all cases, this method and others like the Corey-Winter reaction, epoxidation, and hydride reductions are part of a toolkit for constructing the complex stereochemical array of brassinosteroids. beilstein-journals.org The choice of synthetic route often depends on the starting material and the desired final product, with each method offering different advantages in terms of yield and stereocontrol.

Metabolic Engineering of Microbial Platforms for this compound Production

Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a promising alternative to chemical synthesis for the production of this compound and other plant sterols. acs.orgnih.govaiche.org This approach leverages the cell's natural metabolic pathways, which are then modified to produce the desired compound.

The core strategy involves reconstituting the relevant plant biosynthetic pathways in the microbial host. acs.orgnih.gov This typically requires the introduction of several heterologous plant enzymes into the yeast. For the production of campesterol, the precursor to this compound, key plant enzymes such as DWF1, DWF5, and DWF7 have been successfully expressed in S. cerevisiae. nih.gov Further engineering efforts have focused on introducing the plant cytochrome P450 enzyme responsible for the C-22 hydroxylation of campesterol to yield this compound. acs.orgnih.gov

However, simply introducing the necessary genes is often not sufficient. The engineered yeast strains can suffer from growth defects due to the altered sterol composition of their membranes. nih.govnih.govacs.org Furthermore, the heterologous sterols can be esterified by yeast enzymes, which sequesters them from the downstream biosynthetic enzymes. acs.orgnih.govbiorxiv.org Addressing these challenges through further metabolic engineering is crucial for achieving commercially viable production titers.

Yeast (Saccharomyces cerevisiae) as a Host for Plant Sterol Pathway Reconstitution

Saccharomyces cerevisiae is a widely used host for metabolic engineering due to its well-characterized genetics, robust fermentation performance, and GRAS (Generally Recognized as Safe) status. acs.orgnih.govaiche.org Its native mevalonate (B85504) pathway produces precursors for sterol biosynthesis, providing a foundation for building plant sterol pathways. nih.govbiorxiv.org

The reconstitution of the campesterol biosynthesis pathway in yeast involves expressing a series of plant enzymes that convert the native yeast sterol precursor, zymosterol, into campesterol. nih.gov This "plantinized" yeast then serves as a platform for producing various downstream brassinosteroids, including this compound. nih.govnih.govacs.org

Optimization of Sterol Metabolism in Engineered Microorganisms

To improve the production of this compound and other phytosterols (B1254722) in engineered yeast, several optimization strategies have been employed. These strategies aim to increase the flux through the desired pathway, improve the health of the engineered cells, and enhance the availability of precursors. nih.govnih.govacs.org

One key approach is to upregulate the native mevalonate (MVA) pathway in yeast. acs.orgnih.govbiorxiv.org This increases the supply of squalene, a common precursor for both yeast and plant sterols, thereby boosting the production of the target compound. biorxiv.org Overexpression of key MVA pathway genes has been shown to significantly increase campesterol titers. acs.orgnih.gov

Another critical aspect of optimization is managing the balance of free and esterified sterols. nih.govresearchgate.net While complete inactivation of sterol esterification can increase the pool of free phytosterols available for downstream enzymes, it can also lead to growth defects. nih.govnih.govacs.org A more nuanced approach involves partially restoring sterol esterification or engineering the expression of sterol hydrolases to maintain a healthy balance that supports both growth and product formation. nih.govnih.govresearchgate.net

Furthermore, adaptive laboratory evolution and genome-scale screening have been used to identify genetic modifications that improve the growth and productivity of phytosterol-producing yeast strains. acs.orgnih.govnih.govnih.govacs.org For example, mutations in genes like ASG1 have been found to enhance stress tolerance and sterol production in engineered yeast. nih.govnih.gov

Below is a data table summarizing the production of various phytosterols in engineered Saccharomyces cerevisiae:

| Compound | Titer (mg/L) |

| Campesterol | ~7 acs.orgnih.govbiorxiv.org |

| β-sitosterol | ~2 acs.orgnih.govbiorxiv.org |

| 22-hydroxycampesterol | ~1 acs.orgnih.govbiorxiv.org |

| 22-hydroxycampest-4-en-3-one | ~4 acs.orgnih.govbiorxiv.org |

| Enhanced Campesterol | 18.4 nih.govnih.govacs.org |

| 24-epi-ergosterol | 2760 nih.gov |

Future Directions in Synthetic Biology for Understanding and Modulating Brassinosteroid Pathways

Synthetic biology offers powerful tools to not only produce brassinosteroids but also to deepen our understanding of their complex signaling pathways and to engineer plants with desirable traits. nih.govfrontiersin.org The future of this field lies in the development of more sophisticated and precise methods for controlling these pathways in both microbial and plant systems.

One promising direction is the use of orthogonal platforms, such as yeast or even mammalian cells, to reconstruct and study plant signaling pathways in a simplified and controlled environment. researchgate.net This can help to dissect the complex interactions between different components of the brassinosteroid signaling cascade without the interference of other plant-specific factors. researchgate.net

In the context of crop improvement, synthetic biology approaches are being developed to precisely modulate brassinosteroid signals in specific tissues or at particular developmental stages. frontiersin.org This could allow for the enhancement of desirable traits, such as increased yield or stress tolerance, while avoiding the negative side effects that can result from the widespread application of brassinosteroids. frontiersin.org This might involve the use of tissue-specific promoters to drive the expression of brassinosteroid biosynthesis or signaling genes, or the development of synthetic genetic circuits that can respond to specific environmental cues. frontiersin.org

Furthermore, the integration of mathematical modeling with molecular genetics will be crucial for understanding the dynamic behavior of brassinosteroid pathways and for designing more effective engineering strategies. nih.gov By creating predictive models of how these pathways function, researchers can identify key control points and design interventions that are more likely to achieve the desired outcome. nih.gov As our ability to synthesize and manipulate DNA continues to improve, the potential for using synthetic biology to unravel the complexities of brassinosteroid biology and to apply this knowledge for agricultural benefit will only continue to grow. nih.gov

常见问题

Basic Research Questions

Q. What analytical techniques are most reliable for identifying 22S-hydroxycampesterol in complex biological matrices?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for separation, nuclear magnetic resonance (NMR) for structural elucidation (focusing on C-22 hydroxyl group stereochemistry), and high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation . Cross-validate results with authentic standards or spiked samples to rule out matrix interference. For plant extracts, include a pre-purification step (e.g., solid-phase extraction) to reduce co-eluting contaminants .

Q. How can researchers confirm the purity of synthesized this compound for in vitro assays?

- Methodological Answer : Employ orthogonal methods:

- Chromatographic Purity : ≥95% purity via HPLC with UV/ELSD detection (λ = 210–230 nm for sterol detection).

- Spectroscopic Validation : Match NMR chemical shifts (e.g., δ 3.52 ppm for C-22 hydroxyl proton) and HRMS isotopic patterns to literature data .

- Melting Point Consistency : Compare observed melting points with published values (±2°C tolerance) .

Q. What in vitro models are appropriate for initial screening of this compound’s bioactivity?

- Methodological Answer : Prioritize cell lines with established sterol metabolism pathways (e.g., HepG2 for liver-related studies or Arabidopsis thaliana mutants for plant biosynthetic pathways). Include positive controls (e.g., campesterol) and negative controls (vehicle-only treatments). Use dose-response curves (0.1–100 μM range) to assess potency and cytotoxicity .

Advanced Research Questions

Q. How should researchers design experiments to resolve conflicting reports on this compound’s role in brassinosteroid signaling?

- Methodological Answer :

- Hypothesis-Driven Approach : Test whether discrepancies arise from species-specific receptor affinity (e.g., compare Arabidopsis vs. Oryza sativa assays) .

- Variable Control : Standardize growth conditions (light, temperature) and genetic backgrounds (use null mutants complemented with target receptors).

- Data Normalization : Express activity relative to internal controls (e.g., luminescence-based reporter assays) and publish raw datasets to enable cross-study meta-analysis .

Q. What strategies mitigate analytical variability in quantifying this compound in heterogeneous environmental samples?

- Methodological Answer :

- Sampling Plan : Collect ≥3 biological replicates per site and implement randomized subsampling to minimize spatial bias .

- Error Propagation Analysis : Use nested ANOVA to distinguish technical vs. biological variability.

- Matrix-Matched Calibration : Prepare standard curves in extracted blank matrices to account for ion suppression/enhancement in mass spectrometry .

Q. How can multi-omics approaches elucidate the metabolic fate of this compound in mammalian systems?

- Methodological Answer :

- Experimental Workflow :

Transcriptomics : RNA-seq of liver tissues post-treatment to identify upregulated/downregulated sterol-metabolizing enzymes.

Metabolomics : LC-MS/MS profiling to track this compound derivatives (e.g., sulfated/glucuronidated forms).

Integration : Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to map inter-omics correlations .

Methodological Best Practices

Q. What statistical frameworks are optimal for comparing this compound’s efficacy across independent studies?

- Answer : Apply meta-regression models to adjust for study-specific covariates (e.g., dosage, exposure duration). Use I² statistics to quantify heterogeneity and funnel plots to assess publication bias . For in-house data, employ Bayesian hierarchical models to pool results from replicated experiments .

Q. How should researchers address contradictory spectral data when characterizing novel this compound analogs?

- Answer :

- Collaborative Validation : Share raw NMR/Fourier-transform infrared (FTIR) data with independent labs for cross-verification .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .

- Error Documentation : Report signal-to-noise ratios and instrument calibration protocols to contextualize data quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。